

Methyl 2,3-difluorobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2,3-difluorobenzoate**

Cat. No.: **B095583**

[Get Quote](#)

CAS Number: 18355-74-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Methyl 2,3-difluorobenzoate**. This fluorinated aromatic ester is a valuable building block in medicinal chemistry and materials science, noted for its role in the synthesis of advanced pharmaceutical intermediates.

Core Chemical and Physical Data

Methyl 2,3-difluorobenzoate is a clear, colorless liquid at room temperature. Its key properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	18355-74-3	[1]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1]
Molecular Weight	172.13 g/mol	[1]
Boiling Point	214.8 ± 30.0 °C (Predicted)	[1]
Density	1.268 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Very slightly soluble (0.5 g/L) at 25 °C (Calculated)	[2]
Physical Form	Liquid	[3]
Color	Clear, colourless	[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of **Methyl 2,3-difluorobenzoate** is the Fischer esterification of 2,3-difluorobenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This reaction is a well-established and efficient method for producing benzoate esters.

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative example of the Fischer esterification process and can be adapted for the synthesis of **Methyl 2,3-difluorobenzoate**.

Materials:

- 2,3-difluorobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Dichloromethane

- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottomed flask, combine 2,3-difluorobenzoic acid and an excess of methanol. To this mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel containing water. Extract the aqueous layer with dichloromethane.
- Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by water, and finally with a saturated sodium chloride solution.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.
- Purification: The crude **Methyl 2,3-difluorobenzoate** can be further purified by distillation to yield the final product.

Applications in Drug Discovery

Methyl 2,3-difluorobenzoate is a key intermediate in the synthesis of complex organic molecules for pharmaceutical applications. A notable use is in the preparation of Tricyclic Carboxamides, which have been investigated as Hepatitis B core protein modulators[1][3]. The fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of the final drug candidates.

Spectroscopic Data (Predicted)

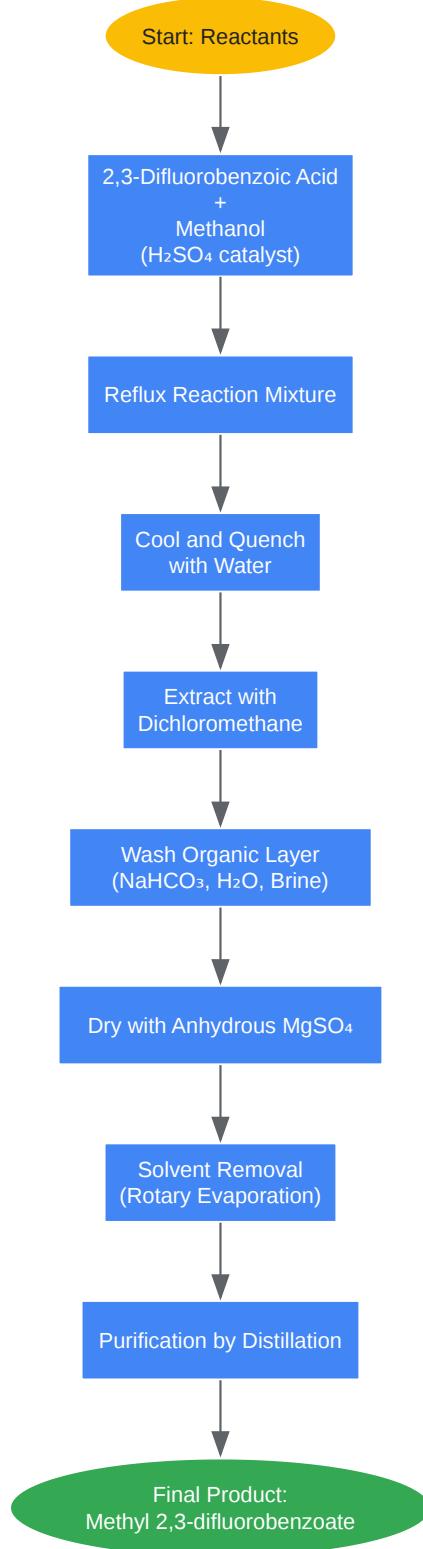
While experimental spectra for **Methyl 2,3-difluorobenzoate** are not readily available, the expected spectroscopic characteristics can be predicted based on the analysis of analogous compounds such as methyl benzoate and other fluorinated derivatives.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons ($-\text{OCH}_3$) at approximately 3.9 ppm. The aromatic region will display complex multiplets for the three aromatic protons, influenced by fluorine-proton coupling.
- ^{13}C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon at around 52 ppm and a carbonyl carbon signal in the range of 164-167 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.
- IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group around $1720\text{-}1740\text{ cm}^{-1}$. Aromatic C-H stretching vibrations are expected above 3000 cm^{-1} , while C-H stretches of the methyl group will be just below 3000 cm^{-1} . The C-F stretching vibrations will likely appear in the fingerprint region, typically between 1100 and 1300 cm^{-1} .
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at $\text{m/z} = 172$. Common fragmentation patterns would include the loss of the methoxy group ($-\text{OCH}_3$) to give a fragment at $\text{m/z} = 141$, and the loss of the carbomethoxy group ($-\text{COOCH}_3$) resulting in a fragment at $\text{m/z} = 113$.

Safety Information

Methyl 2,3-difluorobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.


Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.

Visualizing the Synthesis

The following diagrams illustrate the chemical structure of **Methyl 2,3-difluorobenzoate** and the workflow for its synthesis via Fischer esterification.

Caption: Chemical structure of **Methyl 2,3-difluorobenzoate**.

Fischer Esterification Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 2,3-difluorobenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 2,3-DIFLUOROBENZOATE | 18355-74-3 [chemicalbook.com]
- 2. CAS # 18355-74-3, Methyl 2,3-difluorobenzoate - chemBlink [chemblink.com]
- 3. METHYL 2,3-DIFLUOROBENZOATE | 18355-74-3 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Methyl 2,3-difluorobenzoate: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095583#methyl-2-3-difluorobenzoate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com